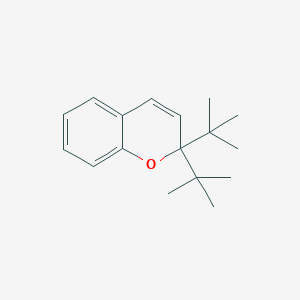

2,2-Di-tert-butyl-2H-1-benzopyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61714-11-2 |

|---|---|

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

2,2-ditert-butylchromene |

InChI |

InChI=1S/C17H24O/c1-15(2,3)17(16(4,5)6)12-11-13-9-7-8-10-14(13)18-17/h7-12H,1-6H3 |

InChI Key |

YNUBWAAPSUFTQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(C=CC2=CC=CC=C2O1)C(C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profile

Mechanistic Investigations of 2H-1-Benzopyran Ring Systems

2H-1-Benzopyrans, also known as 2H-chromenes, are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a pyran ring. wikipedia.org Their reactivity is diverse, encompassing a range of transformations that target the heterocyclic pyran portion of the molecule. msu.edu

While 2H-1-benzopyran itself contains a pyran ring, its oxidized analogue, coumarin (B35378) (2H-1-benzopyran-2-one), possesses a lactone (cyclic ester) ring. The chemistry of these systems is often discussed in relation, as the fundamental benzopyran scaffold is conserved. nih.gov The carbonyl group in the lactone ring of coumarins makes it susceptible to nucleophilic attack.

Mechanistically, these reactions often begin with the activation of the carbonyl group, followed by the addition of a nucleophile. For instance, the reaction of 3-hydroxycoumarin (B191489) with 2-aryl-1-nitroethenes in the presence of a base like piperidine (B6355638) proceeds via a Michael-type nucleophilic addition, leading to the formation of fused furo[2,3-c]benzopyran-4-ones. nih.gov

In related systems, the formation of γ-lactones can be achieved through the nucleophilic attack of carboxylic acid enediolates on epoxides. researchgate.net This SN2-type reaction involves the generation of a dianion from a carboxylic acid using a strong base, which then attacks the less substituted carbon of the epoxide ring, leading to ring-opening and subsequent intramolecular cyclization to form the lactone. researchgate.net While not a direct addition to a pre-existing lactone, this demonstrates the principles of nucleophilic attack leading to lactone ring formation, a key transformation in heterocyclic chemistry.

The general pattern for acid-catalyzed lactone formation involves the protonation of the carbonyl oxygen, increasing its electrophilicity, followed by an intramolecular nucleophilic attack by a hydroxyl group within the same molecule. youtube.com This cyclization step is often reversible and favored for the formation of five- and six-membered rings due to lower ring strain. youtube.com

Cycloaddition reactions are powerful concerted transformations that form cyclic products by rearranging pi-electrons. libretexts.org 2H-1-benzopyrans and their derivatives can participate in these reactions, typically involving the double bond within the pyran ring.

One of the most common types is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile. libretexts.org In some cases, the benzopyran system can act as the dienophile. More frequently, however, derivatives like 2(H)-pyran-2-ones act as dienes. For example, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, a 2(H)-pyran-2-one derivative, undergoes efficient Diels-Alder reactions with both electron-rich and electron-deficient alkenes. mdpi.com These reactions proceed via a concerted mechanism, with the regioselectivity and reaction rate influenced by the electronic matching between the diene and the dienophile. mdpi.com

Another significant class of cycloadditions is the [2+2] photocycloaddition, which occurs under photochemical conditions (irradiation with UV light) to form four-membered rings. libretexts.orglibretexts.org These reactions are particularly useful for synthesizing strained ring systems. libretexts.org Research has shown that derivatives such as 2H-1-benzopyran-3-carbonitriles can undergo photosensitized [2+2] cycloaddition reactions with alkenes, demonstrating the utility of the benzopyran double bond in forming cyclobutane (B1203170) rings. acs.org The stereochemistry of cycloaddition products is often highly controlled by the concerted nature of the reaction mechanism. libretexts.org

| Cycloaddition Type | Reactant System | Conditions | Product | Key Findings |

| [4+2] Diels-Alder | 5-(BocNH)-2(H)-pyran-2-one + Alkene | Thermal (Heating) | Bicyclic Lactone | The pyran-2-one acts as a "chameleon" diene, reacting with both electron-rich and electron-deficient dienophiles. mdpi.com |

| [2+2] Photocycloaddition | 2H-1-Benzopyran-3-carbonitrile + Alkene | Photochemical (UV light) | Cyclobutane-fused benzopyran | Forms strained four-membered rings, expanding the synthetic utility of the benzopyran core. acs.org |

| [3+2] Cycloaddition | Benzoxazoles + Diphenylcyclopropenone | Organocatalyzed (Triphenylphosphine) | Fused polycyclic system | Demonstrates dearomative cycloaddition to form complex heterocyclic structures. nih.gov |

Electrochemical stimuli can be used to induce structural changes in molecules, including the opening and closing of heterocyclic rings. This is particularly relevant for photochromic compounds like spiropyrans, which contain a 2H-1-benzopyran unit fused to an indoline (B122111) system.

In a di-tert-butyl-substituted spiropyran, bistable switching between the closed spiropyran (SP) form and the open merocyanine (B1260669) (MC) form can be achieved through a redox cycle. nih.govnih.gov The mechanism involves the following key steps:

Oxidation: The spiropyran is oxidized to a radical cation (SP•+).

Ring-Opening: This oxidation facilitates the cleavage of the spiro C-O bond, leading to the formation of the open-form merocyanine radical cation (MC•+). Computational studies suggest that the energy of the oxidized open form is lower than the oxidized closed form, providing a thermodynamic driving force for this step. nih.gov

Reduction: Subsequent reduction of the MC•+ can either lead back to the neutral open MC form or, through isomerization and ring-closing, regenerate the original spiropyran.

The ability to drive this ring-opening/closing cycle electrochemically, as an alternative to the traditional photochemical pathway, opens up applications in electrically controlled molecular devices. nih.govnih.gov Similar principles of electrochemically induced ring-closure have been observed in other diarylethene-type systems, often proceeding through dicationic intermediates. rsc.org

Impact of Di-tert-butyl Substitution on Reactivity

The two tert-butyl groups at the C2 position of the pyran ring in 2,2-di-tert-butyl-2H-1-benzopyran are not mere spectators. They exert profound steric and electronic effects that significantly modify the molecule's reactivity compared to an unsubstituted benzopyran.

The most immediate consequence of the di-tert-butyl substitution is the immense steric hindrance around the C2 carbon and the adjacent oxygen atom of the pyran ring.

Shielding of Reaction Sites: The bulky tert-butyl groups effectively block nucleophilic attack at the C2 position. They also hinder the approach of reactants to the adjacent heteroatom and the faces of the pyran ring. This steric congestion can dramatically alter reaction pathways that would otherwise be favorable in less substituted benzopyrans.

Influence on Selectivity: In reactions where multiple products can form, steric hindrance often dictates the outcome. For example, in addition reactions to the pyran double bond, the substituents will direct the incoming reagent to the less hindered face of the molecule. In reactions involving functional groups elsewhere on the benzopyran scaffold, the di-tert-butyl groups can influence conformational preferences, thereby affecting the accessibility of those remote sites. Studies on other systems have clearly shown that steric encumbrance from ortho-substituents can lead to diminished reaction efficiency. acs.org In some cases, significant steric hindrance can completely shut down a potential reaction pathway. acs.org

Beyond their physical bulk, tert-butyl groups also influence the electronic properties of the molecule, primarily through an electron-donating effect.

Hyperconjugation: The tert-butyl group is known to be electron-donating via hyperconjugation, which involves the overlap of the electrons in the C-C and C-H sigma bonds with the adjacent pi-system of the benzopyran ring. This donation of electron density increases the electron richness of the aromatic ring and the pyran double bond.

Inductive Effect: Alkyl groups also have a weak electron-donating inductive effect through the sigma bond framework.

Impact on Reactivity: This increased electron density can have several consequences:

It enhances the nucleophilicity of the pyran double bond, making it more reactive towards electrophiles.

It can influence the stability of reaction intermediates. For example, in the electrochemical ring-opening of substituted spiropyrans, the electron-donating tert-butyl groups help to stabilize the phenoxy radical that forms upon C-O bond cleavage, thereby facilitating the ring-opening process. nih.gov

Research on tetrathiafulvalene-tetraazapyrene triads has shown that the introduction of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), a direct consequence of their electronic effect. nih.govrsc.orgresearchgate.net This modulation of frontier molecular orbital energies directly impacts the molecule's redox properties and reactivity in electron transfer processes.

The combination of these electronic effects can significantly alter the kinetics and thermodynamics of reactions involving the this compound system. nih.gov

Photoreactivity and Photochemical Transformations

The photoreactivity of benzopyran systems is a cornerstone of their utility in various applications. The interaction of these molecules with light can induce a range of transformations, from reversible color changes to significant structural rearrangements. These photochemical behaviors are highly dependent on the substitution pattern of the benzopyran core.

Photochromism describes the reversible transformation of a chemical species between two forms, each having a distinct absorption spectrum, upon photoirradiation. Spiropyrans, which feature a benzopyran moiety fused to a heterocyclic ring, are a prominent class of photochromic compounds. mdpi.com The fundamental process involves the light-induced cleavage of the spiro C-O bond in the colorless spiropyran (SP) form, leading to the formation of a planar, conjugated, and typically colored merocyanine (MC) form. mdpi.comnih.gov This transformation can be reversed by irradiation with visible light or by thermal means. mdpi.com

The presence of bulky di-tert-butyl groups on the benzopyran ring can influence the kinetics and stability of the photochromic system. While specific studies on this compound are not extensively detailed in the provided context, research on related substituted spiropyrans offers significant insights. For instance, studies on various spiropyran derivatives demonstrate that all synthesized compounds can exhibit positive photochromism, readily converting from the spiropyran to the merocyanine form under UV irradiation. mdpi.com

In a detailed study of a 6-hydroxy-spiropyran under matrix isolation conditions (15 K in krypton), UV irradiation at 310 nm exclusively formed the most stable MC-TTC stereoisomer. nih.gov This highlights the high degree of stereoselectivity possible in these photochemical reactions. An unprecedented subsequent photochemical event was observed where visible-light (550 nm) irradiation of the merocyanine did not revert it to the spiropyran form but instead generated a colorless allene (B1206475) intermediate. nih.gov This allene could then be converted back to the merocyanine upon UV irradiation (310 nm), establishing a novel bidirectional photoswitching mechanism that bypasses the original spiropyran structure. nih.gov This finding challenges the general assumption that merocyanines always photochemically revert to spiropyrans. nih.gov

Interactive Table: Photochromic Transitions in Spiropyran Derivatives

| Initial State | Stimulus | Final State | Key Observation | Reference |

|---|---|---|---|---|

| Spiropyran (Colorless) | UV Light | Merocyanine (Colored) | Reversible photoinduced transformation. mdpi.com | mdpi.com |

| 6-hydroxy-spiropyran | UV Light (310 nm) | Merocyanine (MC-TTC isomer) | Exclusive formation of the most stable stereoisomer. nih.gov | nih.gov |

| Merocyanine (MC-TTC) | Visible Light (550 nm) | Allene Intermediate (Colorless) | Unprecedented transformation, does not revert to spiropyran. nih.gov | nih.gov |

Beyond photochromism, benzopyran derivatives can undergo various light-driven rearrangements and cycloaddition reactions. These transformations are powerful tools in synthetic organic chemistry for constructing complex molecular architectures.

Light-driven cycloadditions involving the chromene core are a notable class of reactions. A metal-free, [4+2]-cycloaddition reaction has been demonstrated using blue light to access diverse chromeno[4,3-b]quinoline scaffolds diastereoselectively. researchgate.net This highlights the potential for using visible light to drive complex bond-forming events. Other cycloaddition reactions involving benzopyran systems include [6+4] and [8+2] cycloadditions. vaia.com

Electrochemical Behavior and Redox Processes

The electrochemical properties of benzopyran derivatives are integral to their function in areas like molecular electronics and sensor technology. The ability of these molecules to undergo oxidation and reduction (redox) reactions is key, and understanding these processes requires specialized characterization techniques.

Cyclic voltammetry (CV) is the principal technique used to investigate the electrochemical behavior of benzopyran and spiropyran derivatives. researchgate.netresearchgate.net CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the redox potentials and reversibility of electron transfer processes. researchgate.net In studies of nitrospiropyran structures, CV has been employed to characterize the oxidation and subsequent reduction of the molecule. researchgate.net The technique can also be used to monitor reactions; for instance, the electrochemical oxidation of dihydroxybenzoic acids in the presence of a nucleophile to form benzofuran (B130515) derivatives was studied using CV. researchgate.netdntb.gov.ua

In addition to experimental methods, theoretical calculations, particularly density functional theory (DFT), are crucial for a deeper understanding. researchgate.netnih.gov These calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which correspond to the ionization potential and electron affinity, respectively. researchgate.net This theoretical data helps in assigning and interpreting the redox events observed experimentally. For complex systems, theoretical Pourbaix diagrams (potential vs. pH) can be constructed to elucidate and assign ambiguous regions in experimental diagrams, especially where proton-coupled electron-transfer (PCET) processes occur. nih.gov

Interactive Table: Electrochemical Characterization Data for a Spiropyran Derivative

| Parameter | Value | Method | Significance | Reference |

|---|---|---|---|---|

| HOMO Energy Level | -5.61 eV | Theoretical Calculation | Corresponds to Ionization Potential. researchgate.net | researchgate.net |

| LUMO Energy Level | -1.89 eV | Theoretical Calculation | Corresponds to Electron Affinity. researchgate.net | researchgate.net |

| Oxidation Process | Observed via CV | Cyclic Voltammetry | Indicates electrochemical opening of the spiropyran ring. researchgate.net | researchgate.net |

The redox mechanisms of benzopyran derivatives can be complex, often involving structural changes coupled with electron transfer. For spiropyrans, it has been proposed that the electrochemical oxidation of the indolic nitrogen atom can trigger the ring-opening process to form the merocyanine (MC) form. researchgate.net Subsequent voltammetric cycles reveal a new reduction signal at a less negative potential than the original spiropyran, which is attributed to the reduction of the newly formed, electrogenerated MC species. researchgate.net

The stability of these electrogenerated species is a critical factor for practical applications. The reduced form of related N-heterocyclic compounds, such as quinoxaline, can be unstable and undergo degradation through mechanisms like Michael addition of water, followed by tautomerization and irreversible reduction. dtu.dk For benzopyran derivatives, substituents play a key role in modulating redox behavior and stability. A nitro group, for example, is known to facilitate redox reactions. vaia.com

In related systems, such as benzidine (B372746) derivatives, reversible two-electron redox processes are possible, but stability can be an issue. nih.gov The stability of redox species is often evaluated through extended cycling in electrochemical cells. nih.govresearchgate.net Molecular design strategies, informed by theoretical calculations, aim to enhance the stability of the electrogenerated species. For example, DFT calculations have revealed that localizing the LUMO density on a specific atom can lead to faster capacity fading in flow batteries, providing a clear target for molecular engineering to improve stability. researchgate.net These principles are applicable to the design of stable redox-active benzopyran-based systems.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Benzopyran Systems

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of benzopyran derivatives. These methods allow for the detailed examination of molecular geometries, electronic distributions, and spectroscopic properties, providing a molecular-level understanding of their behavior.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netyoutube.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2,2-Di-tert-butyl-2H-1-benzopyran and its derivatives. DFT calculations can predict various molecular properties, including optimized geometries, bond lengths, and bond angles. researchgate.net These calculations are foundational for understanding the molecule's stability and conformational preferences.

The application of DFT extends to predicting the reactivity of benzopyran systems. By calculating the distribution of electron density, one can identify electron-rich and electron-deficient regions within the molecule. This information is crucial for predicting how the molecule will interact with other reagents. For instance, DFT calculations have been employed to study the electronic properties of various substituted benzopyran and related phenolic compounds, providing insights into their potential as antioxidants or their roles in chemical reactions. bsu.by

| Computational Method | Basis Set | Application | Reference |

| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure analysis | nih.gov |

| PM6 | Not specified | Calculation of electronic absorption spectra | researchgate.netbsu.by |

| DFT | Not specified | Investigation of electronic structure and reactivity | researchgate.netyoutube.com |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and it is readily accessible through quantum chemical calculations. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For benzopyran derivatives, HOMO-LUMO analysis can reveal how substituents on the benzopyran ring affect the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For example, in studies of related compounds, the distribution of the HOMO and LUMO across the molecule has been used to predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| 2,4-di-tert-butyl-6-(p-tolylamino)phenol | -8.544 | 0.430 | 8.974 | bsu.by |

| Related Benzimidazole Derivative (3a) | Not specified | Not specified | 5.61 | nih.gov |

| Related Benzimidazole Derivative (3d) | Not specified | Not specified | 4.48 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.netmdpi.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net

For benzopyran systems, MEP maps can highlight the reactive sites. For instance, the oxygen atom in the pyran ring and any hydroxyl groups on the benzene (B151609) ring are expected to be regions of negative potential, making them targets for electrophiles. Conversely, hydrogen atoms attached to the aromatic ring may exhibit a positive potential. researchgate.netresearchgate.net This visual representation of reactivity complements the insights gained from FMO analysis. researchgate.net

Modeling Reaction Mechanisms and Transition States

Computational chemistry is not only used to study static molecular properties but also to model the dynamic processes of chemical reactions. This includes the elucidation of reaction pathways and the prediction of product selectivity.

Elucidation of Complex Reaction Pathways using Computational Methods

Computational methods can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. researchgate.net This allows for a detailed, step-by-step understanding of the reaction mechanism. For reactions involving benzopyran derivatives, such as their synthesis or subsequent transformations, computational modeling can help to identify the most likely reaction pathway by comparing the energies of different possible routes.

For example, studies on the reactions of related heterocyclic compounds have used computational methods to investigate the feasibility of different cycloaddition pathways. researchgate.net These calculations can determine activation energies, which are critical for understanding the kinetics of a reaction.

Prediction of Stereoselectivity and Regioselectivity

Many chemical reactions can potentially yield multiple products, leading to issues of stereoselectivity and regioselectivity. Computational chemistry offers a powerful means to predict and understand the origins of this selectivity. nih.govrsc.org By calculating the energies of the transition states leading to different products, it is often possible to predict which product will be formed preferentially.

For instance, in cycloaddition reactions involving molecules with multiple reactive sites, computational modeling can help determine which atoms will form new bonds (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity). nih.gov This predictive capability is invaluable for designing synthetic strategies that favor the formation of a desired isomer. While specific studies on this compound were not found, the principles are broadly applicable to its potential reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 2,2-disubstituted-2H-1-benzopyrans is centered on the puckering of the dihydropyran ring and the orientation of the substituents at the C2 position. The steric bulk of the substituents at the C2 position is a critical determinant of the conformational preferences and the energy barriers to ring inversion.

Conformational Analysis of 2,2-Dimethyl-2H-1-Benzopyran

Computational studies on 2,2-dimethyl-2H-1-benzopyran provide a foundational understanding of the conformational dynamics in this class of compounds. The dihydropyran ring in 2H-1-benzopyran systems can adopt various conformations, with the most common being the half-chair and boat forms. The presence of the gem-dimethyl group at the C2 position significantly influences the relative energies of these conformations.

The table below illustrates a hypothetical representation of the type of data that would be generated from such a conformational analysis. The values are for illustrative purposes to demonstrate the expected outcomes of such a study.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C3-C2-O1) (degrees) |

| Half-Chair | 0.00 | ~30-40 |

| Boat | 3-5 | ~0 |

Note: The data in this table is illustrative and not based on published experimental or computational results for 2,2-dimethyl-2H-1-benzopyran.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space and dynamic behavior of molecules over time. An MD simulation of a 2,2-disubstituted-2H-1-benzopyran would track the atomic motions, providing insights into the flexibility of the pyran ring, the rotational freedom of the substituents, and the interactions with a solvent environment.

For a molecule like this compound, MD simulations would be particularly insightful for understanding the impact of the bulky tert-butyl groups on the ring dynamics. The simulations would likely reveal a more rigid pyran ring compared to the dimethyl analog, with higher energy barriers for conformational changes. The large steric hindrance imposed by the tert-butyl groups would be expected to lock the dihydropyran ring into a specific conformation, likely a distorted half-chair, to a greater extent than the smaller methyl groups.

A typical molecular dynamics simulation would involve the following parameters, which would be specified in a research study:

| Simulation Parameter | Value |

| Force Field | e.g., AMBER, CHARMM, GROMOS |

| Solvent Model | e.g., TIP3P, SPC/E (for aqueous simulations) |

| Temperature | e.g., 300 K |

| Pressure | e.g., 1 atm |

| Simulation Time | nanoseconds to microseconds |

| Time Step | 1-2 femtoseconds |

Note: This table represents typical parameters for a molecular dynamics simulation and is not specific to a published study on this compound.

The results of such simulations would typically be analyzed to generate data on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to understand solvent organization around the solute. While specific MD simulation data for this compound is not currently available in the literature, the general principles of molecular mechanics suggest that the bulky tert-butyl groups would significantly restrict the conformational freedom of the benzopyran system.

Advanced Spectroscopic and Structural Elucidation

Utilization of Advanced NMR Techniques for Stereochemical Assignments

¹H NMR would be expected to show distinct signals for the aromatic protons on the benzopyran ring and a characteristic singlet for the eighteen equivalent protons of the two tert-butyl groups. The vinyl protons of the pyran ring would also present characteristic shifts and coupling constants.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary C2 carbon and the carbons of the tert-butyl groups. nih.gov Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. While no stereochemical assignments are necessary for this achiral molecule, techniques like the Nuclear Overhauser Effect (NOE) could be used to confirm spatial proximities between protons, for instance, between the vinyl protons and the tert-butyl groups.

Typical ¹H and ¹³C NMR Data for Related Chromene Structures

| Nucleus | Typical Chemical Shift (ppm) for 2,2-dialkyl-2H-chromenes | Expected Signals for 2,2-Di-tert-butyl-2H-1-benzopyran |

| ¹H | Aromatic H: 6.5-7.5, Vinylic H: 5.5-6.5, Alkyl H: 1.0-1.5 | Multiple signals in the aromatic region, two doublets in the vinylic region, one singlet for tert-butyl groups. |

| ¹³C | Aromatic C: 115-155, Vinylic C: 120-130, C2: ~75, Alkyl C: 25-35 | Multiple signals in the aromatic and vinylic regions, one signal for the C2 carbon, and signals for the tert-butyl carbons. |

Note: The table presents generalized data for the chromene class of compounds, as specific experimental data for this compound is not available.

X-ray Crystallography for Precise Structural Determination

For related 2H-benzopyran structures, X-ray analysis has been used to confirm the planarity of the benzopyran ring system and to determine the orientation of substituents. nih.gov In the case of this compound, crystallographic data would definitively establish the geometry around the C2 atom and the spatial arrangement of the bulky tert-butyl groups.

Illustrative Crystallographic Data for a Substituted Benzopyran

| Parameter | Example Value for a related heterocyclic compound mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: This data is for an unrelated heterocyclic compound and serves only as an example of the parameters obtained from an X-ray crystallography experiment. Specific data for this compound is not available.

Mass Spectrometry for Mechanistic Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. libretexts.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2H-chromenes, fragmentation often involves the cleavage of bonds adjacent to the oxygen atom and the benzylic position. nih.gov In the case of this compound, a prominent fragmentation pathway would likely be the loss of a tert-butyl radical (57 Da) to form a stable tertiary carbocation. Further fragmentation of the benzopyran ring system would also be expected. libretexts.org Studying these fragmentation pathways helps to confirm the proposed structure. youtube.comyoutube.com

Expected Fragmentation in Mass Spectrometry

| Ion | Proposed Structure |

| [M]⁺• | The molecular ion of this compound. |

| [M-57]⁺ | Ion resulting from the loss of a tert-butyl radical. |

Note: This table is predictive and based on general fragmentation principles for similar structures.

UV-Vis and Fluorescence Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules. The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* electronic transitions within the aromatic and conjugated system of the benzopyran core. The position and intensity of the maximum absorption (λ_max) are characteristic of the chromophore. universalcollegeofengineering.edu.in

The fluorescence properties of 2H-1-benzopyran derivatives are highly dependent on their structure, including the nature and position of substituents. researchgate.netresearchgate.net If this compound is fluorescent, its emission spectrum would be recorded, and parameters such as the fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) would be determined to characterize its photophysical behavior. These properties are crucial for applications in materials science, such as for molecular probes or light-emitting devices. universalcollegeofengineering.edu.inresearchgate.net

Infrared and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the tert-butyl groups.

C=C stretching vibrations of the aromatic and vinylic parts of the molecule.

C-O-C stretching vibrations of the ether linkage in the pyran ring. thebrpi.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C=C bonds of the benzene (B151609) and pyran rings. mdpi.comyoutube.com A detailed vibrational analysis, often supported by computational calculations, can lead to a complete assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Emerging Applications and Material Science Perspectives Excluding Prohibited Areas

Role in Functional Materials and Responsive Systems

The inherent structure of 2,2-Di-tert-butyl-2H-1-benzopyran makes it a candidate for the development of functional materials, particularly those that respond to external stimuli such as light.

Photochromic Materials Development

The phenomenon of photochromism, where a compound undergoes a reversible change in color upon exposure to light, is a key area of investigation for benzopyran derivatives. While direct studies on the photochromic properties of this compound are not extensively documented, the broader class of 2H-benzopyrans, also known as 2H-chromenes, has shown significant promise. For instance, derivatives such as 2,4-diphenyl-2H-benzopyran and 2,2,4-triphenyl-2H-benzopyran have been studied for their photochromic behavior. nih.gov This behavior is generally attributed to the light-induced cleavage of the C-O bond in the pyran ring, leading to the formation of a colored, open-ring species. The reverse reaction, which restores the original color, can be triggered thermally or by light of a different wavelength.

The presence of the two tert-butyl groups at the C2 position in this compound is expected to influence its photochromic properties. These bulky groups can affect the stability of both the closed and open forms, as well as the kinetics of the photochromic switching process. Research on a related compound, 2,2-di-tert-butyl-6-(4,4-di-tert-butylbuta-1,3-dienyl)-2H-pyran, has shown that it is fluorescent and undergoes an electrocyclic ring-opening reaction upon photolysis, highlighting the potential for interesting photophysical behaviors in such sterically hindered systems.

Applications in Organic Electronics and Sensors

While specific applications of this compound in organic electronics and sensors are yet to be widely reported, the foundational benzopyran structure is a recognized scaffold in this domain. The introduction of bulky tert-butyl groups can enhance the solubility and stability of organic semiconductors without adversely affecting their electronic properties. mdpi.com This is a crucial factor in the solution-based processing of organic electronic devices.

The potential for this compound to be used in organic light-emitting diodes (OLEDs) can be inferred from studies on other functionalized benzopyran and pyran derivatives. The development of novel materials for OLEDs is an active area of research, and the inherent fluorescence and structural versatility of the benzopyran core make it an attractive candidate for further investigation.

Catalytic Applications

The utility of this compound in catalysis is an area with potential for exploration, both as a ligand in metal-catalyzed reactions and as a component in organocatalytic systems.

As Ligands in Metal-Catalyzed Reactions

The benzopyran framework, with its oxygen heteroatom and aromatic system, possesses coordination sites that could be exploited in the design of ligands for transition metal catalysis. While there is no direct evidence of this compound being used as a ligand, the broader class of chromene derivatives has been synthesized using various metal catalysts, indicating an interaction between the benzopyran system and metal centers. msu.edu The bulky tert-butyl groups could play a significant role in creating a specific steric environment around a metal center, potentially influencing the selectivity and activity of a catalytic reaction.

As Organocatalysts or Components in Catalytic Systems

The field of organocatalysis often utilizes chiral organic molecules to drive stereoselective transformations. While the parent this compound is achiral, its derivatives could be designed to incorporate chiral centers, making them potential organocatalysts. The synthesis of various benzopyran derivatives is often achieved through catalytic processes, including those that are metal-free, suggesting the compatibility of the benzopyran scaffold with catalytic cycles. amazonaws.com

Precursors for Complex Chemical Synthesis

2H-Benzopyran and its derivatives are valuable intermediates in organic synthesis, serving as building blocks for a wide array of more complex molecules. rsc.orgpsu.edu The reactivity of the double bond and the ether linkage in the pyran ring allows for a variety of chemical transformations.

Numerous synthetic methods have been developed for the preparation of substituted 2H-benzopyrans, highlighting their role as versatile precursors. nih.govorganic-chemistry.org These methods include electrophilic cyclization of propargylic aryl ethers and palladium-catalyzed cyclization of allylic aryl ethers. nih.gov The resulting benzopyran core can then be further functionalized to create a diverse library of compounds. For instance, the reaction of 3,4-dibromo-2H- organic-chemistry.orgbenzopyrans can lead to the formation of strained alkynes, which are useful in cycloaddition reactions for the construction of polycyclic systems. hud.ac.uk

The presence of the gem-di-tert-butyl group in this compound offers a stable and sterically defined starting point for the synthesis of more elaborate structures. This substitution pattern can direct the regioselectivity of subsequent reactions and enhance the stability of the resulting products.

Building Blocks for Polycyclic Structures

The 2H-1-benzopyran moiety is a well-established precursor for the synthesis of more complex, ring-fused polycyclic systems. The reactivity of the benzopyran core allows for various chemical transformations that lead to the annulation of additional rings. While the bulky 2,2-di-tert-butyl groups can influence reactivity and reaction pathways, they also offer a degree of control over the regioselectivity of certain reactions.

The synthesis of polycyclic structures from 2H-benzopyran scaffolds can proceed through several established chemical reactions. These reactions often target the reactive sites of the benzopyran ring system to build additional fused rings. The presence of the di-tert-butyl groups can sterically hinder certain approaches but also provides stability to the core structure during multi-step synthetic sequences.

One common strategy involves the functionalization of the benzopyran core, followed by cyclization reactions. For instance, the introduction of functional groups at various positions on the aromatic ring or the pyran ring can serve as handles for subsequent ring-forming reactions. These can include intramolecular cyclizations or cycloaddition reactions to construct new carbocyclic or heterocyclic rings fused to the benzopyran framework.

Research into the synthesis of related benzopyran derivatives has highlighted the versatility of this scaffold. For example, functionalized 2H-benzopyrans have been utilized in the preparation of various ring-fused benzopyrans, such as benzopyranoisoxazoles and benzopyranopyrazoles. mdpi.com Although not specifically detailing the 2,2-di-tert-butyl derivative, these synthetic strategies demonstrate the potential of the 2H-benzopyran core as a foundational element for more elaborate polycyclic architectures.

The table below summarizes potential reaction types for the construction of polycyclic structures from a generic 2H-benzopyran scaffold, which could be adapted for this compound.

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Diels-Alder Cycloaddition | Dienophile, Heat or Lewis Acid Catalyst | Fused cyclohexene (B86901) ring |

| Intramolecular Friedel-Crafts Acylation | Acyl group on a side chain, Acid catalyst | Fused cyclic ketone |

| Pictet-Spengler Reaction | Aldehyde or ketone on a side chain, Acid catalyst | Fused tetrahydroisoquinoline ring |

| Fischer Indole (B1671886) Synthesis | Hydrazine derivative, Acid catalyst | Fused indole ring |

These generalized pathways provide a framework for how the this compound molecule could be elaborated into more complex polycyclic systems for applications in material science, such as the development of novel organic semiconductors or fluorescent dyes.

Role in Combinatorial Chemistry Libraries (excluding drug-like activities)

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of distinct but structurally related molecules, known as libraries. researchgate.net The 2H-benzopyran scaffold is recognized as a "privileged structure," meaning its core motif can be a foundation for a wide array of compounds. mdpi.comresearchgate.net This makes it an attractive starting point for creating libraries of molecules for screening in various material science applications.

The generation of combinatorial libraries based on the this compound framework can be achieved through solid-phase or solution-phase synthesis. mdpi.com In a typical solid-phase approach, the benzopyran core is attached to a resin support, allowing for sequential chemical modifications and easy purification by simply washing the resin. ijfans.org

The process of creating a combinatorial library from a benzopyran scaffold generally involves the following steps:

Attachment to a Solid Support: The this compound core, or a precursor, is chemically linked to a polymer bead.

Diversification: The resin-bound benzopyran is subjected to a series of reactions with a diverse set of building blocks. For example, different functional groups can be introduced at various positions on the benzopyran ring.

Cleavage: Once the desired molecular diversity is achieved, the final compounds are cleaved from the solid support.

Screening: The resulting library of compounds can then be screened for desired properties, such as fluorescence, liquid crystal behavior, or electronic properties.

The use of combinatorial approaches allows for the systematic exploration of the chemical space around the this compound core. By varying the substituents and their positions, a vast number of unique compounds can be generated and tested, accelerating the discovery of new materials with tailored properties. While much of the published work on benzopyran libraries has been in the context of drug discovery, the underlying principles of combinatorial synthesis are directly applicable to the field of material science. mdpi.comnih.gov

The table below outlines a hypothetical combinatorial synthesis using a this compound scaffold for material science applications.

| Step | Description | Example Building Blocks (for diversification) |

| 1 | Functionalization of the aromatic ring | Alkyl halides, Aryl boronic acids, Acyl chlorides |

| 2 | Modification of the pyran ring | Introduction of substituents at available positions |

| 3 | Further derivatization | Coupling with fluorescent tags, polymerizable groups |

This systematic approach enables the efficient generation of a wide range of novel materials based on the stable and sterically defined this compound core.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,2-disubstituted-2H-1-benzopyrans, particularly those bearing bulky alkyl groups like tert-butyl, necessitates innovative and efficient synthetic strategies. Traditional methods often face limitations due to steric hindrance, leading to low yields or the formation of undesired byproducts. Future research will likely focus on the development of novel synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the refinement of condensation reactions between substituted phenols and α,β-unsaturated aldehydes or their acetals. For instance, a practical synthesis for 6-cyano-2,2-dimethyl-2H-1-benzopyran has been developed through the pyridine-catalyzed condensation of 4-cyanophenol with 1,1-diethoxy-3-methyl-2-butene (B154476). acs.org Adapting such methods for the introduction of the significantly bulkier tert-butyl groups would require a systematic evaluation of catalysts, solvents, and reaction conditions to overcome the steric barrier. The use of more robust catalysts or microwave-assisted synthesis could prove beneficial in this context. nih.gov

Furthermore, solid-phase parallel synthesis offers a powerful platform for the construction of diverse benzopyran libraries and could be adapted for the synthesis of highly substituted derivatives. mdpi.com This approach allows for the rapid optimization of reaction conditions and the exploration of a wide range of substrates, potentially leading to more efficient routes to 2,2-Di-tert-butyl-2H-1-benzopyran.

Another area of exploration is the use of organometallic reagents. The 1,2-addition of aryllithium salts to α,β-unsaturated aldehydes has been successfully employed in the synthesis of various 2,2-dialkyl-2H-1-benzopyrans. clockss.org Investigating the reactivity of appropriately substituted aryllithium compounds with pivaldehyde (2,2-dimethylpropanal) or its derivatives could open up a direct pathway to the target molecule.

| Synthetic Approach | Key Features | Potential for this compound |

| Condensation Reactions | Use of phenols and unsaturated aldehydes/acetals. | Requires optimization of catalysts and conditions to overcome steric hindrance. |

| Solid-Phase Synthesis | Allows for rapid screening and optimization of reaction parameters. | Adaptable for creating libraries of highly substituted benzopyrans. mdpi.com |

| Organometallic Routes | Employs aryllithium addition to α,β-unsaturated aldehydes. | A direct but potentially challenging route due to the steric bulk of the reagents. clockss.org |

| Electrophilic Cyclization | Cyclization of substituted propargylic aryl ethers. | Offers a versatile method for constructing the benzopyran core. nih.gov |

In-depth Computational Studies on Excited State Dynamics

The photophysical and photochemical properties of 2H-1-benzopyrans are of significant interest, particularly their photochromism, which involves the reversible light-induced cleavage of the C-O bond of the pyran ring to form a colored open-ring species. The presence of bulky substituents at the C2 position is known to influence these properties. In-depth computational studies on the excited state dynamics of this compound are crucial for a fundamental understanding of these effects.

Future research should employ high-level quantum chemistry methods, such as time-dependent density functional theory (TD-DFT) and post-Hartree-Fock methods, to model the potential energy surfaces of the ground and excited states. These calculations can elucidate the mechanism of the photochromic ring-opening and ring-closing reactions, including the identification of key transition states and intermediates. Of particular interest is the influence of the gem-di-tert-butyl group on the energy barriers for these processes and the stability of the open-ring isomers.

Furthermore, computational studies can predict the absorption and emission spectra of the molecule, providing insights into its optical properties. The steric strain introduced by the tert-butyl groups may lead to unique photophysical behaviors, such as altered fluorescence quantum yields or lifetimes, which can be rationalized through theoretical calculations. Such computational investigations will be invaluable for the rational design of novel photochromic materials based on the this compound scaffold.

Exploration of Advanced Material Applications

The unique steric profile of this compound suggests its potential utility in various advanced material applications. The bulky tert-butyl groups can be exploited to control intermolecular interactions and prevent aggregation, which is often a detrimental factor in the performance of organic materials.

One promising area is the development of robust photochromic materials. The steric hindrance offered by the di-tert-butyl groups could enhance the thermal stability of the colored open-ring form, leading to materials with improved fatigue resistance and bistability, which are desirable for applications in optical data storage and smart windows.

Moreover, the benzopyran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. psu.edunih.gov The introduction of the bulky tert-butyl groups could modulate the biological activity and pharmacokinetic properties of the molecule. For instance, the steric bulk might enhance selectivity for a particular biological target or improve metabolic stability.

The exploration of this compound as a building block in polymer chemistry or as a ligand in catalysis also represents a fertile ground for future research. The steric demands of the di-tert-butyl moiety could be leveraged to create polymers with specific morphologies or to control the stereoselectivity of catalytic reactions.

Challenges in Synthesizing Highly Substituted Benzopyran Derivatives

The primary challenge in the synthesis of this compound and other highly substituted benzopyran derivatives lies in overcoming the steric hindrance imposed by the bulky substituents. This steric congestion can significantly retard reaction rates and favor the formation of undesired side products.

For example, in condensation reactions, the approach of the bulky nucleophilic phenol (B47542) to the sterically encumbered carbonyl carbon of a precursor to the di-tert-butyl vinyl group would be slow. This may lead to competing side reactions or require harsh reaction conditions that could compromise the integrity of the product.

Similarly, in methods involving the cyclization of a pre-formed chain, the steric clash between the bulky substituents and the aromatic ring during the ring-closing step can be a major hurdle. This can result in low cyclization efficiency and the formation of linear, uncyclized byproducts.

The purification of the final product can also be challenging. The presence of multiple, closely related byproducts can complicate chromatographic separation, leading to low isolated yields of the desired highly substituted benzopyran. Overcoming these synthetic challenges will require the development of highly selective and efficient catalytic systems that can operate under mild conditions and tolerate a high degree of steric hindrance.

Expanding Mechanistic Understanding of Complex Transformations

A deeper mechanistic understanding of the reactions involved in the synthesis and transformation of this compound is essential for the rational design of improved synthetic routes and for predicting its reactivity. While the general mechanisms of benzopyran formation are known, the specific influence of the gem-di-tert-butyl group on the reaction pathways is not well understood.

Future research should focus on detailed mechanistic studies, employing a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, along with computational modeling. For instance, investigating the kinetics of the cyclization step can provide insights into the rate-determining step and the role of the catalyst.

Furthermore, the potential for rearrangements in sterically crowded systems like this compound warrants investigation. mdpi.comrsc.orgrsc.org The strain induced by the bulky tert-butyl groups could make the molecule susceptible to novel thermal or photochemical rearrangements, leading to unexpected and potentially useful products. Elucidating the mechanisms of such transformations could open up new avenues for the functionalization of the benzopyran scaffold. A thorough understanding of these complex transformations will be critical for controlling the outcome of reactions and for harnessing the full synthetic potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2-Di-tert-butyl-2H-1-benzopyran with high purity?

- Methodology : Synthesis typically involves alkylation of the benzopyran core with tert-butyl groups under controlled conditions. Key steps include:

- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., tert-butyl group migration) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from byproducts like mono-alkylated derivatives .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

Q. How should researchers handle safety risks associated with this compound in the lab?

- Hazard Mitigation :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols, which may cause respiratory irritation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Structural Confirmation :

- IR Spectroscopy : Identify tert-butyl C-H stretches (~2960 cm⁻¹) and benzopyran carbonyl (C=O) peaks (~1700 cm⁻¹) .

- NMR : Use ¹H NMR to resolve tert-butyl protons (singlet at ~1.3 ppm) and aromatic protons (6.8–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 274.2 (calculated for C₁₈H₂₄O) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict steric effects from tert-butyl groups on ring conformation .

- Molecular Dynamics : Simulate thermal stability by analyzing bond dissociation energies (BDEs) of the tert-butyl substituents .

Q. What strategies resolve contradictions in reported melting points for this compound?

- Root Cause Analysis :

- Purity Discrepancies : Variations may arise from residual solvents (e.g., ethyl acetate) affecting crystallization. Use DSC to measure melting points under inert gas flow .

- Polymorphism : Screen for polymorphs via slurry experiments in solvents like ethanol/water mixtures .

Q. How can researchers probe the compound’s reactivity in photochemical applications?

- Experimental Design :

- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts under UV light to detect ring-opening reactions or tert-butyl group dissociation .

- Quantum Yield Measurement : Use actinometry (e.g., ferrioxalate) to quantify photoreaction efficiency .

- Data Interpretation : Cross-reference time-resolved fluorescence data with DFT-predicted excited-state pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.